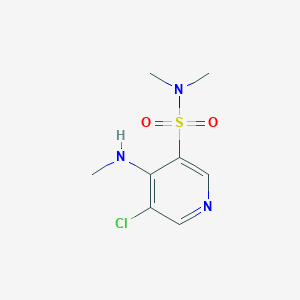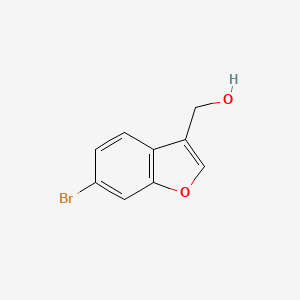
4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring substituted with a 4-fluorophenyl group and a 1,2,4-triazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with an appropriate nitrile or ester under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step involves the use of a fluorinating agent to introduce the fluorine atom into the phenyl ring.
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as diamines or amino alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a pharmacological agent in drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorobenzyl)piperidine: A compound with a similar piperidine ring and fluorophenyl group.
Paroxetine: A compound with a similar piperidine ring structure, used as an antidepressant.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: A compound with similar structural features, investigated for its antimalarial activity.
Uniqueness
4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is unique due to the presence of both the 1,2,4-triazole ring and the 4-fluorophenyl group, which may confer distinct pharmacological properties compared to other similar compounds. Its specific combination of structural features makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C13H15FN4 |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
4-[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]piperidine |
InChI |
InChI=1S/C13H15FN4/c14-11-1-3-12(4-2-11)18-9-16-17-13(18)10-5-7-15-8-6-10/h1-4,9-10,15H,5-8H2 |
InChI-Schlüssel |
UXYPQAHJXNAJFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NN=CN2C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


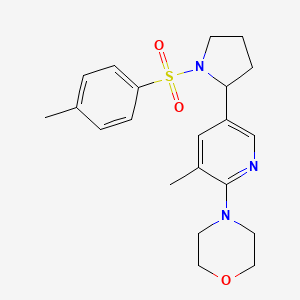

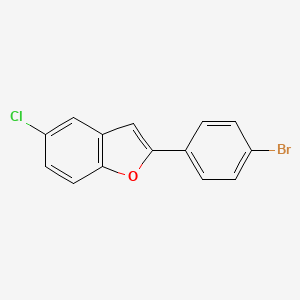
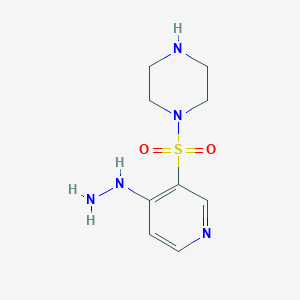
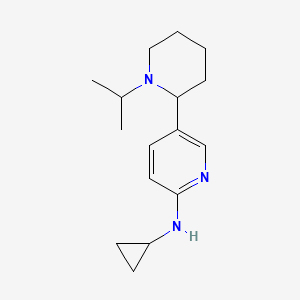
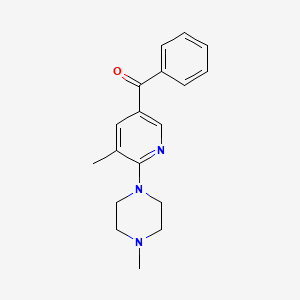

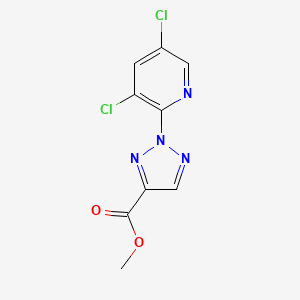

![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)
